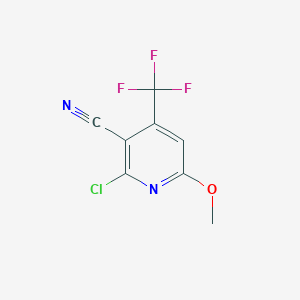
2-Chloro-6-methoxy-4-(trifluoromethyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-6-methoxy-4-(trifluoromethyl)nicotinonitrile” is a chemical compound with the empirical formula C7H2ClF3N2 . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Molecular Structure Analysis
The molecular structure of “2-Chloro-6-methoxy-4-(trifluoromethyl)nicotinonitrile” is characterized by the presence of a pyridine ring with a trifluoromethyl group, a chloro group, and a methoxy group attached to it .Aplicaciones Científicas De Investigación
Luminescent Material Development
- A derivative of nicotinonitrile has been synthesized and studied for its potential as a blue light-emitting material. The compound, 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, demonstrated good absorption and fluorescence properties, making it suitable for luminescent applications (Ahipa et al., 2014).
Antimicrobial Activity
- Nicotinonitrile derivatives, including 2-methoxy and 2-amino variants, have been synthesized and tested for antimicrobial activity against various bacteria and fungi. These compounds have shown effectiveness in inhibiting microbial growth (Guna et al., 2015).
Dye-Sensitized Solar Cells (DSSCs)
- A new derivative, 2-methoxy-4,6-bis(4-(4-nitrostyryl)phenyl)nicotinonitrile, was synthesized and used in dye-sensitized solar cells (DSSCs). The molecule showed a significant increase in efficiency when used as a co-sensitizer, enhancing the spectral coverage and overall efficiency of the solar cells (Hemavathi et al., 2019).
Corrosion Inhibition
- Certain nicotinonitrile derivatives have been found effective as corrosion inhibitors for carbon steel in acidic solutions. These compounds, including 6-[5-(4-methoxyphenyl) furan-2-yl] nicotinonitrile, showed high inhibition efficiency, suggesting their potential use in protecting metals against corrosion (Fouda et al., 2019).
Crystallographic Studies
- The crystal structures of various nicotinonitrile derivatives have been studied, revealing insights into their molecular shapes and interactions. This information is crucial for understanding the chemical behavior and potential applications of these compounds (Chantrapromma et al., 2009).
Synthetic Chemistry
- Nicotinonitrile derivatives have been utilized in various synthetic reactions. For instance, Lewis acid-promoted nucleophilic displacement reactions with organo cuprates have been used to synthesize nicotinamide and nicotinic acid derivatives, showcasing the versatility of these compounds in organic synthesis (Abdel-Aziz, 2007).
Direcciones Futuras
The future directions for the research and application of “2-Chloro-6-methoxy-4-(trifluoromethyl)nicotinonitrile” and other TFMP derivatives are promising. They are expected to find many novel applications in the agrochemical and pharmaceutical industries due to their unique physicochemical properties .
Propiedades
IUPAC Name |
2-chloro-6-methoxy-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2O/c1-15-6-2-5(8(10,11)12)4(3-13)7(9)14-6/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJGCHZLHLIILQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C(=C1)C(F)(F)F)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methoxy-4-(trifluoromethyl)nicotinonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S,4R)-4-(1-Methylpyrazol-4-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methanol](/img/structure/B2452473.png)
![[(5-Phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride](/img/no-structure.png)
![2-(3-chloro-4-ethoxyphenyl)-5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2452475.png)
![N-(4-isopropylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2452476.png)
![[1-(Acetylsulfanyl)propan-2-yl]trimethylazanium iodide](/img/structure/B2452477.png)


![N1-(furan-2-ylmethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2452482.png)
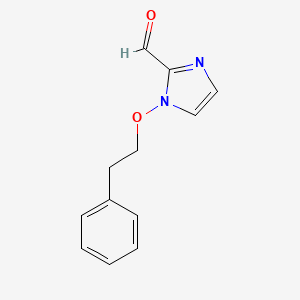
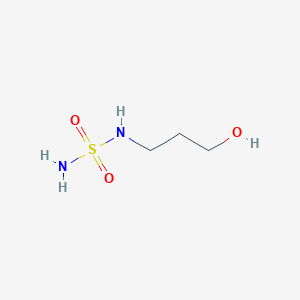
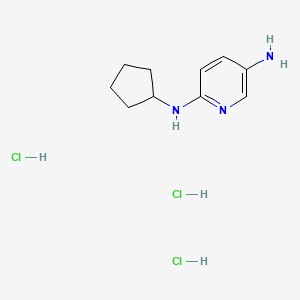

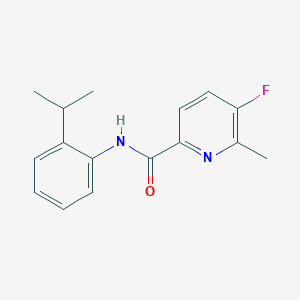
![2-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2452495.png)